molecular formula C13H14N4O3S B2983708 Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946283-83-6

Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2983708
CAS No.: 946283-83-6
M. Wt: 306.34
InChI Key: AQUYVRVWSBFBFH-UHFFFAOYSA-N
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Description

“Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Scientific Research Applications

Antitumor and Antifilarial Activities

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound similar in structure to the query compound, has shown potential in scientific research due to its significant antitumor and antifilarial activities. It was found to inhibit the growth of L1210 leukemic cells with notable efficacy, suggesting a primary mechanism of cytotoxic activity through mitotic blocking. Additionally, this compound demonstrated significant in vivo antifilarial activity against the adult worms of Acanthocheilonema viteae in experimentally infected jirds, although it was inactive against Brugia pahangi at a dosage of 100 mg/kg for 5 days (Yatendra Kumar et al., 1993).

Heterocyclic Synthesis for Biological Evaluation

Another application in scientific research involves the use of related thiazole derivatives in the synthesis of novel compounds with potential biological activities. For instance, novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives were synthesized through a one-pot, three-component microwave-assisted synthesis. These derivatives were then screened for their antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, highlighting the method's operational simplicity and environmentally benign conditions (Manoj N. Bhoi et al., 2016).

Antimicrobial and Antioxidant Potentials

Further emphasizing the versatility of thiazole derivatives in scientific research, a study on thiazolo[5,4-d]pyrimidines showcased their molluscicidal properties, which could be potentially leveraged in controlling schistosomiasis. This research demonstrated the synthetic pathways to create compounds with specific biological targets, contributing valuable insights into novel chemical entities with potential medicinal applications (K. El-bayouki et al., 1988).

Synthesis of Thiazole Derivatives for Anticancer Agents

The exploration of thiazole derivatives extends to their potential as anticancer agents. A study involving the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines highlighted the compounds' effects on the proliferation and mitotic index of cultured L1210 cells, as well as their impact on the survival of mice bearing P388 leukemia. Such research underscores the potential of thiazole derivatives in developing new anticancer treatments (C. Temple et al., 1983).

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-20-13(19)17-12-16-10(8-21-12)6-11(18)15-7-9-4-2-3-5-14-9/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUYVRVWSBFBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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